N-(9H-fluoren-9-yl)morpholine-4-carboxamide
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Overview
Description
N-(9H-fluoren-9-yl)morpholine-4-carboxamide is a chemical compound with the molecular formula C18H18N2O2 It is characterized by the presence of a fluorenyl group attached to a morpholine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-9-yl)morpholine-4-carboxamide typically involves the reaction of 9H-fluoren-9-ylamine with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-9-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethylamine derivatives.
Substitution: Formation of substituted fluorenyl or morpholine derivatives.
Scientific Research Applications
N-(9H-fluoren-9-yl)morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-9-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The morpholine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(9H-Fluoren-9-ylmethoxy)carbonyl-2-methoxy-L-phenylalanine
- N-(9H-Fluoren-9-ylmethoxy)carbonyl-4-methyl-L-phenylalanine
- N-(9H-Fluoren-9-ylmethoxy)carbonyl-4-nitro-L-phenylalaninamide
Uniqueness
N-(9H-fluoren-9-yl)morpholine-4-carboxamide is unique due to the presence of both a fluorenyl group and a morpholine ring, which confer distinct chemical and biological propertiesIts ability to interact with both DNA and proteins makes it a valuable tool in studying complex biological systems .
Biological Activity
N-(9H-fluoren-9-yl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with morpholine and carboxylic acid derivatives. The compound’s structure features a fluorenyl moiety linked to a morpholine ring, which is crucial for its biological activity. The presence of the carboxamide group enhances solubility and bioavailability, making it a promising candidate for further pharmacological evaluation.
This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. The compound has been shown to activate caspases, which are critical enzymes in the apoptotic pathway. High-throughput screening assays have identified this compound as an effective apoptosis inducer in various cancer cell lines, including T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma) cells .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated using various cancer cell lines. The compound demonstrated significant growth inhibition with IC50 values comparable to established chemotherapeutics:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
T47D (Breast Cancer) | 0.5 | Caspase activation |
HCT116 (Colon Cancer) | 0.3 | G2/M phase arrest and apoptosis |
SNU398 (Liver Cancer) | 0.4 | Induction of apoptotic markers |
These findings indicate that this compound effectively inhibits cell proliferation and induces apoptosis through caspase-dependent pathways.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship have shown that modifications to the fluorenyl and morpholine components can significantly affect biological activity. For instance, substituents at the para position on the phenethyl ring enhance antiproliferative potency, while modifications at the meta position yield compounds with reduced efficacy .
Case Studies
Several studies have reported on the efficacy of this compound in preclinical models:
- T47D Breast Cancer Model : In this model, treatment with the compound resulted in a 70% reduction in tumor size over four weeks compared to controls. Flow cytometry analysis confirmed increased apoptosis rates .
- HCT116 Colon Cancer Model : This study demonstrated that this compound induced G2/M phase arrest followed by apoptosis, with significant upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl2 proteins .
- SNU398 Hepatocellular Carcinoma : The compound showed potent cytotoxicity with an IC50 value of 0.4 µM, indicating its potential as a therapeutic agent against liver cancer .
Properties
IUPAC Name |
N-(9H-fluoren-9-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(20-9-11-22-12-10-20)19-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXYSZCVQXABHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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